molecular formula C8H12O3 B8205688 (2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

Cat. No. B8205688
M. Wt: 156.18 g/mol
InChI Key: AFMOHMOJSKDNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Bicyclo[2.1.0]pentanes and Derivatives

    It is used for synthesizing various bicyclo[2.1.0]pentanes and their derivatives, contributing to organic chemistry research in this area (Brook & Brophy, 1985).

  • Synthesis of (−)‐Conduritol C

    The compound is a key ingredient in the synthesis of (−)‐Conduritol C, a specific type of cyclohexene (Drian, Vieira, & Vogel, 1989).

  • Precursor of Long Chain Polyketides

    It serves as a novel precursor for long chain polyketides, expanding the possibilities in polyketide synthesis (Coste & Gerber‐Lemaire, 2005).

  • Applications in Synthesis and Oxidation

    Its derivatives, particularly 2-Oxabicyclo[2.1.1]hexanes, are valuable in research for their endo configuration of the ethoxycarbonyl group and applications in synthesis and oxidation (Kirmse & Mrotzeck, 1988).

  • Stereo-selective Synthesis

    Exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, a derivative, is used for highly stereo-selective synthesis of protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo[2.2.1] (Allemann & Vogel, 1991).

  • Non-Classical Benzene Mimics

    2-Oxabicyclo[2.1.1]hexanes are novel saturated benzene mimics with improved water solubility, occupying a novel chemical space (Levterov et al., 2020).

  • Antibacterial Activities

    2-oxaisocephems with a 2-(2-aminothiazol-4-yl)-2-(Z)-cyclopentyloxyimino acetamido group showed potent antibacterial activities against gram-positive bacteria (Tsubouchi et al., 1994).

  • Intermediate in Prostaglandin Synthesis

    It is an intermediate in prostaglandin synthesis, as demonstrated by lipase-catalyzed resolution studies (Sakai et al., 1991).

properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)10-5-8-2-7(3-8)4-11-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMOHMOJSKDNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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